molecular formula C13H18N4 B2904804 1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole CAS No. 59037-72-8

1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole

Cat. No.: B2904804
CAS No.: 59037-72-8
M. Wt: 230.315
InChI Key: INOLAFWTZVYAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole is a novel chemical building block offered For Research Use Only. This compound is not intended for diagnostic or therapeutic applications. Benzimidazole derivatives are a crucial class in medicinal chemistry, forming the core of vitamin B12 and numerous pharmacologically active agents . The piperazinylmethyl-benzimidazole scaffold is of significant interest in drug discovery for constructing hybrid molecules. Recent scientific literature demonstrates that hybrids combining benzimidazole with other pharmacophores, such as pyrimidine, often exhibit enhanced and multifaceted biological properties compared to their parent compounds . This specific derivative serves as a key synthetic intermediate for researchers developing new therapeutic agents. Its structural features make it a valuable precursor in the synthesis of compounds for screening against various biological targets. Benzimidazole-piperazine hybrids are frequently investigated for their potential in oncology research, with some achieving potent activity demonstrated by IC50 values in the nanomolar range against human cancer cell lines . Furthermore, this chemotype shows promise in antimicrobial and antiviral research, with some analogs displaying potent activity against a broad spectrum of infectious agents . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly how the methyl and piperazinylmethyl substituents influence potency, selectivity, and physicochemical parameters. Strictly for research applications in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(piperazin-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-16-12-5-3-2-4-11(12)15-13(16)10-17-8-6-14-7-9-17/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOLAFWTZVYAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methylbenzimidazole with piperazine in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and automated systems allows for precise control of reaction conditions, leading to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their function. The piperazine ring enhances its ability to cross cell membranes and interact with intracellular targets. This compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Piperazine Derivatives : Compounds with piperazine substituents (e.g., 6a) exhibit higher synthetic yields (~58%) compared to thiophene or trifluoromethyl analogs, likely due to optimized nucleophilic substitution conditions . The phenyl-piperazine group in 6a enhances lipophilicity, improving antimicrobial activity .
  • Reactivity : The methylsulfanyl group in 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole serves as a leaving group, enabling efficient piperazine substitution. However, steric hindrance from bulky substituents (e.g., phenyl-piperazine) may reduce yields .
  • Electrophilic Substitution: Thiophene-substituted analogs undergo regioselective reactions (e.g., nitration at thiophene vs.
Pharmacological Comparisons
Compound Name Biological Activity (IC₅₀/EC₅₀) Mechanism of Action Reference ID
1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole Anti-neuroinflammatory (predicted) Dopamine D2 receptor interaction
1-Methyl-2-(4-phenylpiperazin-1-yl)-1H-benzimidazole (6c) Anticancer (HepG2: <10 µM) Tubulin inhibition, apoptosis
2-(Trifluoromethyl)-1H-benzimidazole Antiprotozoal (>10× Albendazole) Non-tubulin mechanism
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole Intermediate only N/A

Key Observations :

  • Molecular docking studies indicate salt bridge formation with Asp114 in D2 receptors, stabilizing ligand-receptor interactions .
  • Anticancer Activity : Phenyl-piperazine derivatives (e.g., 6c) show potent activity against HepG2 cells, possibly due to enhanced membrane permeability from aromatic substituents .
Physicochemical Properties
Property This compound 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole 2-(Trifluoromethyl)-1H-benzimidazole
Molecular Weight 243.31 g/mol 178.25 g/mol 190.14 g/mol
LogP (Predicted) 1.8 2.3 2.9
Water Solubility Moderate (piperazine enhances solubility) Low Low

Key Observations :

  • The piperazinylmethyl group improves water solubility compared to methylsulfanyl or trifluoromethyl analogs, facilitating bioavailability .
  • Higher LogP values for methylsulfanyl and trifluoromethyl derivatives correlate with increased membrane permeability but reduced solubility .

Biological Activity

1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmaceuticals, particularly in cancer treatment and anthelmintic properties.

Chemical Structure and Properties

The compound features a benzimidazole nucleus with a piperazine moiety, which is known to enhance biological activity through various mechanisms. The structural modifications in benzimidazoles can significantly influence their pharmacological properties, including their efficacy against different biological targets.

Anticancer Properties

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. These compounds are believed to interfere with tubulin dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of microtubule polymerization, which disrupts normal cell division processes. This mechanism has been observed in various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87 MG) cells.
  • Case Studies :
    • A study evaluated the cytotoxic effects of piperazine derivatives against MDA-MB 231 (breast cancer) and U87 MG (glioblastoma) cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 16.54 to 95.54 μg/mL, demonstrating their potential as effective anticancer agents .
CompoundCell LineIC50 (μg/mL)
7aMCF-795.54
7bU87 MG45.00
7cMDA-MB 23130.00

Anthelmintic Activity

The anthelmintic properties of benzimidazoles are well-documented, and compounds like this compound have shown promising results against various parasitic infections.

  • In Vitro Studies : Recent research demonstrated that certain benzimidazole derivatives exhibited superior anthelmintic activity against Trichinella spiralis muscle larvae compared to standard treatments like albendazole (ABZ) and ivermectin. For instance, derivative 7c showed a mortality rate of muscle larvae significantly higher than ABZ .
TreatmentMortality Rate (%)
Compound 7a33.8
Albendazole (ABZ)15.6
Ivermectin78.3

Broader Biological Profile

Benzimidazoles are known for their broad spectrum of biological activities beyond anticancer and anthelmintic effects:

  • Antimicrobial Activity : Various derivatives have shown efficacy as antimicrobial agents against bacteria and fungi.
  • Antiviral Activity : Some studies indicate potential antiviral properties, making them candidates for treating viral infections.
  • Other Activities : Benzimidazoles also exhibit anti-inflammatory, anti-diabetic, and antioxidant properties .

Q & A

Q. What are the common synthetic routes for 1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole, and how do reaction conditions influence yield?

The compound can be synthesized via Mannich base reactions, where a benzimidazole core reacts with piperazine derivatives under acidic or basic conditions. For example, 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole (a structural analog) is synthesized by reacting o-phenylenediamine with formaldehyde and piperazine derivatives in ethanol, followed by N-methylation using methyl iodide . Yield optimization requires precise control of stoichiometry, temperature (typically 60–80°C), and catalyst selection (e.g., HCl or NaOH). Impurities such as unreacted piperazine or over-alkylated byproducts are monitored via TLC and HPLC .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL97) is the gold standard for structural validation. For example, triclinic crystal systems (space group P1) are resolved with bond length precision of ±0.004 Å and R-factors <0.062 . Complementary techniques include:

  • NMR spectroscopy : Distinct signals for piperazinylmethyl protons (δ ~2.50–3.10 ppm) and benzimidazole aromatic protons (δ ~7.30–7.84 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 288 [M+1] for brominated analogs) confirm molecular weight .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the benzimidazole core, and how are they addressed?

Electrophilic substitutions (e.g., nitration, sulfonation) on the benzimidazole ring are hindered by steric and electronic effects from the piperazinylmethyl group. For example, nitration of 1-Methyl-2-(thiophen-3-yl)-1H-benzimidazole produces mixtures of 2- and 5-substituted thiophene isomers due to competing reactivity at the thiophene and benzene rings . Strategies to improve selectivity include:

  • Solvent control : Polyphosphoric acid promotes formylation at the 5-position of thiophene .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps .

Q. How do structural modifications impact biological activity, and what methodologies quantify these effects?

Substitutions on the piperazine ring (e.g., aryl groups) enhance binding to biological targets like HIV-1 reverse transcriptase or microbial enzymes. For example:

  • Antimicrobial assays : MIC values against S. aureus are measured via broth microdilution, with IC₅₀ values correlated to lipophilicity (logP) calculated via HPLC .
  • Molecular docking : AutoDock Vina simulates interactions between the piperazinylmethyl group and enzyme active sites (e.g., binding affinity ΔG = -9.2 kcal/mol for HIV RT inhibitors) .

Q. What contradictions exist in crystallographic data for piperazinylmethyl-substituted benzimidazoles, and how are they resolved?

Discrepancies in torsional angles (e.g., 5–10° variations in piperazine ring puckering) arise from polymorphism or solvent effects. For example, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole exhibits Z′ = 4 in triclinic systems, requiring refinement of anisotropic displacement parameters using SHELXL . Cross-validation with powder XRD and DSC (melting point ±2°C) ensures data reproducibility .

Methodological Guidance

Q. What computational tools are recommended for predicting the reactivity of this compound?

  • Quantum chemical software (Gaussian, ORCA) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzimidazole ring .
  • Molecular dynamics (GROMACS) : Simulate solvation effects in biological membranes using OPLS-AA force fields .

Q. How are synthetic byproducts characterized, and what strategies minimize their formation?

  • HPLC-MS : Detect and quantify byproducts like N-oxide derivatives (e.g., 2-chloro-1-methyl-1H-benzimidazole-3-oxide) using C18 columns and acetonitrile/water gradients .
  • Green chemistry : Microwave-assisted synthesis reduces reaction time (from 12 hr to 30 min) and byproduct formation via uniform heating .

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